N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features both isothiazole and isoxazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step reactions. The preparation begins with the formation of the isothiazole ring, followed by the introduction of the isoxazole ring. Common reagents used in these reactions include various alkylating agents, bases, and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols) being used to introduce new functional groups. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isothiazole or isoxazole rings.
Scientific Research Applications
N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. This interaction can lead to various effects, such as inhibiting enzyme activity or altering cellular signaling pathways.
Comparison with Similar Compounds
N-(3-methylisothiazol-5-yl)-5-phenylisoxazole-3-carboxamide can be compared to other compounds with similar structures, such as:
- N-(3-methylisothiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
- N-(3-methylisothiazol-5-yl)cinnamamide
- N-(3-methylisothiazol-5-yl)pyrazine-2-carboxamide These compounds share the isothiazole ring but differ in their additional functional groups and overall structure, which can lead to variations in their biological activity and applications. The uniqueness of this compound lies in its specific combination of isothiazole and isoxazole rings, providing a distinct set of properties and potential uses.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-7-13(20-17-9)15-14(18)11-8-12(19-16-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWXQFWPIXNKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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